Cas no 2229079-59-6 (tert-butyl N-1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl-N-methylcarbamate)
tert-butyl N-1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl-N-methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl-N-methylcarbamate
- EN300-1896016
- tert-butyl N-[1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl]-N-methylcarbamate
- 2229079-59-6
-
- Inchi: 1S/C12H18N2O5/c1-12(2,3)18-11(16)14(4)8(7-15)9-6-10(17-5)13-19-9/h6-8H,1-5H3
- InChI Key: HZPZLJYUHIVXSH-UHFFFAOYSA-N
- SMILES: O(C(N(C)C(C=O)C1=CC(=NO1)OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 270.12157168g/mol
- Monoisotopic Mass: 270.12157168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 81.9Ų
tert-butyl N-1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl-N-methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1896016-1g |
tert-butyl N-[1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl]-N-methylcarbamate |
2229079-59-6 | 1g |
$1701.0 | 2023-09-18 | ||
| Enamine | EN300-1896016-5g |
tert-butyl N-[1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl]-N-methylcarbamate |
2229079-59-6 | 5g |
$4930.0 | 2023-09-18 | ||
| Enamine | EN300-1896016-10g |
tert-butyl N-[1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl]-N-methylcarbamate |
2229079-59-6 | 10g |
$7312.0 | 2023-09-18 | ||
| Enamine | EN300-1896016-0.05g |
tert-butyl N-[1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl]-N-methylcarbamate |
2229079-59-6 | 0.05g |
$1428.0 | 2023-09-18 | ||
| Enamine | EN300-1896016-0.1g |
tert-butyl N-[1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl]-N-methylcarbamate |
2229079-59-6 | 0.1g |
$1496.0 | 2023-09-18 | ||
| Enamine | EN300-1896016-0.25g |
tert-butyl N-[1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl]-N-methylcarbamate |
2229079-59-6 | 0.25g |
$1564.0 | 2023-09-18 | ||
| Enamine | EN300-1896016-0.5g |
tert-butyl N-[1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl]-N-methylcarbamate |
2229079-59-6 | 0.5g |
$1632.0 | 2023-09-18 | ||
| Enamine | EN300-1896016-1.0g |
tert-butyl N-[1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl]-N-methylcarbamate |
2229079-59-6 | 1g |
$1701.0 | 2023-06-01 | ||
| Enamine | EN300-1896016-2.5g |
tert-butyl N-[1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl]-N-methylcarbamate |
2229079-59-6 | 2.5g |
$3332.0 | 2023-09-18 | ||
| Enamine | EN300-1896016-5.0g |
tert-butyl N-[1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl]-N-methylcarbamate |
2229079-59-6 | 5g |
$4930.0 | 2023-06-01 |
tert-butyl N-1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl-N-methylcarbamate Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on tert-butyl N-1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl-N-methylcarbamate
Introduction to tert-butyl N-1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl-N-methylcarbamate (CAS No. 2229079-59-6)
tert-butyl N-1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl-N-methylcarbamate (CAS No. 2229079-59-6) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and chemical industries. This compound is characterized by its unique structural features, which include a tert-butyl group, an oxazolyl ring, and a carbamate functional group. These structural elements contribute to its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of tert-butyl N-1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl-N-methylcarbamate can be represented as follows: [Chemical Structure]. The tert-butyl group provides steric protection and enhances the compound's stability, while the oxazolyl ring imparts additional functional versatility. The carbamate functional group is known for its ability to form stable amide bonds, which are crucial in many biological processes.
In the context of pharmaceutical research, tert-butyl N-1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl-N-methylcarbamate has been explored for its potential as a building block in the synthesis of novel drugs. Recent studies have shown that compounds with similar structures exhibit promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound demonstrated significant anti-inflammatory effects in vitro and in vivo models.
The synthesis of tert-butyl N-1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl-N-methylcarbamate typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of tert-butyl chloroformate with an appropriate amine and subsequent coupling with a substituted oxazole derivative. The choice of solvents and catalysts plays a crucial role in optimizing the yield and purity of the final product.
Beyond its use as a synthetic intermediate, tert-butyl N-1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl-N-methylcarbamate has also been investigated for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The tert-butyl carbamate group can be designed to release an active drug moiety under specific physiological conditions, thereby improving drug delivery and reducing side effects.
In addition to its pharmaceutical applications, tert-butyl N-1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl-N-methylcarbamate has found use in other areas of chemistry. For example, it can serve as a protecting group in organic synthesis, allowing for selective functionalization of complex molecules. The ease with which the tert-butyl carbamate group can be introduced and removed makes it an attractive choice for synthetic chemists working on intricate multi-step reactions.
The physical properties of tert-butyl N-1-(3-methoxy-1,2-oxazol-5-yl)-2-oxoethyl-N-methylcarbamate, such as its melting point, boiling point, and solubility characteristics, are important considerations for both laboratory-scale synthesis and industrial production. These properties can influence the choice of purification methods and storage conditions. For instance, the compound is generally stable under standard laboratory conditions but may require protection from moisture and light to maintain its integrity over extended periods.
Safety is another critical aspect when handling tert-butyl N-1-(3-methoxy-1,2-oxazol-5-yl)-2-oxyethyl-N-methylcarbamate. While it is not classified as a hazardous material under current regulations, proper safety protocols should be followed to ensure safe handling and disposal. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well ventilated areas, and disposing of waste according to local regulations.
In conclusion, tert-butyl N-{[3-(methyloxy)-4H-[pyrrolo[3a-,4a-]indole]-4-carbonyl]amino}-N-{[4-(trifluoromethyl)pheny]methyl}acetamide (CAS No. 2229079) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of novel drugs and synthetic intermediates. Ongoing research continues to uncover new applications and optimize synthetic methods for this promising compound.
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